molecular formula C9H8N2OS B8412311 Pyridin-3-yl(thiazol-5-yl)methanol

Pyridin-3-yl(thiazol-5-yl)methanol

Cat. No.: B8412311
M. Wt: 192.24 g/mol
InChI Key: RMWLIZSOUHDUKB-UHFFFAOYSA-N
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Description

Pyridin-3-yl(thiazol-5-yl)methanol is a versatile chemical scaffold in medicinal chemistry, serving as a critical precursor for the synthesis of biologically active hybrid molecules. Its primary research value lies in the development of novel anticancer agents. Pyridine-thiazole-based hybrids are investigated for their potent antiproliferative activity against a range of human tumor cell lines, including carcinomas of the colon, breast, and lung, as well as glioblastoma and leukemia . These compounds can exhibit high selectivity, showing significant cytotoxicity in cancer cells while demonstrating low toxicity in pseudo-normal human cell lines, which suggests a promising therapeutic window . The mechanism of action for these derivatives is an area of active investigation. Research indicates that their cytotoxic effect may be related to inducing genetic instability in tumor cells . Pre-incubation of tumor cells with a PARP1 inhibitor (Fluzaparib) has been shown to significantly reduce the cytotoxic activity of related pyridine-thiazole hybrids, suggesting a potential mechanism involving the DNA damage response pathway . Furthermore, the ability of these compounds to affect DNA nativity and alter nuclear morphology supports this proposed mechanism . Beyond oncology, this core structure is also utilized as a key intermediate in processes to produce pesticidal thiazole amides, highlighting its utility across multiple discovery research domains .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

pyridin-3-yl(1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-9(8-5-11-6-13-8)7-2-1-3-10-4-7/h1-6,9,12H

InChI Key

RMWLIZSOUHDUKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CN=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural variations among analogs include:

  • Functional groups: Pyridin-3-yl(thiazol-5-yl)methanol’s methanol group contrasts with ketones (e.g., (4-Phenyl-2-(pyrrolidin-1-yl)thiazol-5-yl)(pyridin-3-yl)methanone, 3bc) and amides (e.g., pesticidal derivatives from Dow AgroSciences) .
  • Substituents : Chloro, methylthio, and propargyl groups in pesticidal compounds enhance lipophilicity and bioactivity .
  • Hybrid systems : Compounds like 94 () incorporate benzodioxolyl and methoxybenzoyl groups, expanding π-conjugation and altering solubility .

Spectral Data Comparison

Compound Key ¹³C-NMR Shifts (ppm) HRMS [M+H]+ (Observed) Reference
3bc () Thiazole C4: 151.5; Pyridine C2: 161.1 338.1322
F7 () Not reported -
94 () Not reported -
C3 () tert-butyl: 28.16; Thiazole C: 153.99 310 ([M-H]⁻)

The absence of methanol-specific shifts in analogs complicates direct comparisons, but the pyridine C2 (161.1 ppm in 3bc) and thiazole C2 (170.4 ppm) suggest strong electron-withdrawing effects, which may shift in this compound due to the methanol group’s inductive effects .

Key Differentiators of this compound

  • Synthetic flexibility : The hydroxyl group allows for further derivatization (e.g., esterification, glycosylation), unlike carbamate-protected analogs .
  • Electronic effects: The electron-donating methanol may alter the thiazole ring’s reactivity, influencing binding affinity in biological targets .

Preparation Methods

Thiourea Formation and Cyclization

A widely documented method involves the cyclization of thiourea derivatives to construct the thiazole core. In a representative protocol, methyl 2-(pyridine-3-carbothioamido)acetate undergoes aminolysis with ethylamine in methanol at 60°C for 5 hours, yielding N-ethyl-2-(pyridin-3-carbothioamido)acetamide. Subsequent treatment with phosphorus oxychloride (POCl₃) in acetonitrile at 85°C induces cyclization, forming the thiazole ring via intramolecular dehydration. This step achieves a 75% yield for N-methyl-2-(pyridin-3-yl)thiazol-5-amine.

Critical Parameters

  • Solvent Choice : Polar aprotic solvents like acetonitrile facilitate cyclization by stabilizing charged intermediates.

  • Temperature Control : Exothermic reactions require gradual heating to 85°C to prevent side reactions.

Hydroxymethyl Group Introduction

Post-cyclization, the hydroxymethyl moiety is introduced through ketone reduction. For instance, 2-(pyridin-3-yl)thiazol-5-yl ketone intermediates are reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding the secondary alcohol with >90% conversion. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) achieves similar outcomes.

Grignard Reagent-Mediated Coupling

Organometallic Synthesis

The hydroxymethyl bridge is constructed via nucleophilic addition of thiazol-5-yl magnesium bromide to pyridine-3-carbaldehyde. In anhydrous tetrahydrofuran (THF), the Grignard reagent reacts with the aldehyde at −78°C, forming a secondary alkoxide intermediate. Quenching with aqueous ammonium chloride (NH₄Cl) affords Pyridin-3-yl(thiazol-5-yl)methanol in 68% yield.

Optimization Insights

  • Temperature : Low temperatures (−78°C) suppress aldehyde self-condensation.

  • Workup : Rapid quenching preserves alcohol functionality from over-reduction.

Functional Group Interconversion

Halide Hydrolysis

A halomethyl precursor, such as 2-(pyridin-3-yl)-5-(bromomethyl)thiazole, undergoes nucleophilic substitution with potassium carbonate (K₂CO₃) in aqueous ethanol. At reflux (80°C, 12 hours), bromide is displaced by hydroxide, yielding the target alcohol in 82% purity.

Oxidation-Reduction Sequences

Alternative routes oxidize methylene bridges to ketones followed by reduction. For example, manganese dioxide (MnO₂) oxidizes 2-(pyridin-3-yl)-5-methylthiazole to the ketone, which is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether to furnish the alcohol.

Comparative Analysis of Methodologies

Method Starting Material Reagents Yield Advantages
Thiourea CyclizationMethyl 2-(pyridine-3-carbothioamido)acetatePOCl₃, CH₃CN75%High atom economy, scalable
Grignard CouplingPyridine-3-carbaldehydeThiazol-5-yl MgBr, THF68%Direct C–C bond formation
Halide Hydrolysis2-(Pyridin-3-yl)-5-(bromomethyl)thiazoleK₂CO₃, H₂O/EtOH82%Mild conditions, minimal byproducts

Key Observations

  • Cyclization Routes excel in scalability but require stringent temperature control.

  • Grignard Methods offer stereochemical precision but demand anhydrous conditions.

Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H-NMR : A singlet at δ 4.85 ppm corresponds to the hydroxymethyl proton.

  • ¹³C-NMR : Resonances at δ 62.3 (CH₂OH) and δ 158.9 (thiazole C-2) validate connectivity.

Purity Assessment

High-performance liquid chromatography (HPLC) with a YMC AQ column (5–95% acetonitrile gradient) confirms >98% purity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-oxidation during ketone synthesis is mitigated by using MnO₂ instead of Cr-based reagents.

  • Solvent Compatibility : Ethanol-water mixtures prevent ester hydrolysis during halide substitution .

Q & A

Q. What are the optimal synthetic routes for Pyridin-3-yl(thiazol-5-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyridine and thiazole moieties through a methanol bridge. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., DMAP) in solvents like THF under controlled temperatures (e.g., 50°C) to form the methanone linkage .
  • Precursor preparation : Derivatives such as 4-chloro-N-(prop-2-yn-1-yl)-2-(pyridin-3-yl)thiazol-5-amine are synthesized as intermediates, requiring purification via silica gel chromatography .
  • Optimization : Solvent selection (e.g., ethanol/methanol for cyclization), temperature control, and catalyst use (e.g., Hantzsch synthesis for thiazole rings) significantly impact yield and purity .

Q. Which analytical methods are most effective for characterizing this compound and its derivatives?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : For identifying proton and carbon environments in the pyridine-thiazole backbone .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like hydroxyl (-OH) and thiol (-SH) .
    Purity is assessed via HPLC, while thermal stability is evaluated using thermogravimetric analysis (TGA) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .
    Dose-response curves and IC50 values provide quantitative activity metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Analog synthesis : Modify substituents on the pyridine (e.g., electron-withdrawing groups at C4) and thiazole (e.g., alkyl/aryl chains at C5) rings .
  • Biological evaluation : Compare analogs in enzyme inhibition (e.g., CDK inhibitors) or receptor-binding assays to identify critical pharmacophores .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like Mnk2 kinases .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Validate purity : Re-characterize compounds via NMR and HPLC to rule out impurities affecting results .
  • Cross-test models : Compare results across multiple assays (e.g., in vitro vs. ex vivo) to identify context-dependent activity .

Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or side reactions?

  • Intermediate trapping : Isolate and stabilize reactive intermediates (e.g., hydrazide derivatives) to prevent degradation .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance scalability and control .
  • Catalyst screening : Test palladium/copper catalysts for coupling steps to improve regioselectivity .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer or antimicrobial contexts?

  • Biochemical assays : Measure ATPase activity or DNA intercalation to assess direct target engagement .
  • Gene expression profiling : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) in treated cells .
  • Metabolic labeling : Track compound uptake and subcellular localization via fluorescent tagging .

Q. What computational tools are recommended for predicting physicochemical properties or metabolic stability?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability optimization .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

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